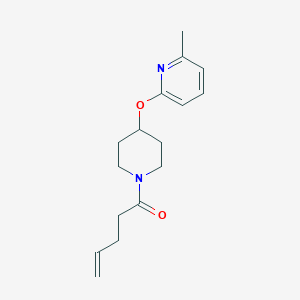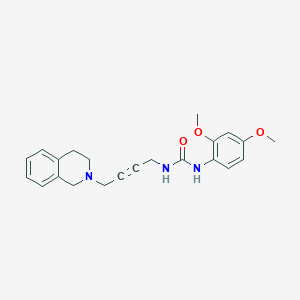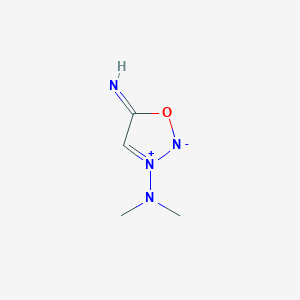![molecular formula C15H16N6 B2929806 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380101-27-7](/img/structure/B2929806.png)
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is not fully understood. However, it is believed to act on certain receptors in the brain and nervous system, potentially affecting neurotransmitter release and uptake.
Biochemical and Physiological Effects
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has been found to have unique biochemical and physiological effects. Some studies have suggested that this compound may have potential as a treatment for certain neurological disorders, such as depression and anxiety. Additionally, this compound has been found to have potential as a tool for studying the brain and nervous system.
実験室実験の利点と制限
One advantage of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is its unique biochemical and physiological effects. This makes it a promising candidate for further study in the laboratory. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored in any experiments.
将来の方向性
There are several potential future directions for research on 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile. Some possible areas of study include:
1. Further investigation of the mechanism of action of this compound, including its effects on neurotransmitter release and uptake.
2. Exploration of the potential therapeutic applications of this compound in the treatment of neurological disorders such as depression and anxiety.
3. Development of new compounds based on the structure of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile for use in drug discovery and development.
4. Investigation of the potential use of this compound as a tool for studying the brain and nervous system.
In conclusion, 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile is a promising compound with unique biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
合成法
The synthesis of 2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile involves several steps. The first step involves the reaction of 6-methylpyridazin-3-amine with 4-chloro-2-fluoropyridine in the presence of a base to form 4-(6-methylpyridazin-3-yl)pyridine-2-amine. The second step involves the reaction of this intermediate with piperazine in the presence of a base to form 2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-amine. The final step involves the reaction of this intermediate with a cyanide source to form 2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile.
科学的研究の応用
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile has been found to have potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study. Some potential areas of research include neuroscience, pharmacology, and drug discovery.
特性
IUPAC Name |
2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-4-5-14(19-18-12)20-7-9-21(10-8-20)15-13(11-16)3-2-6-17-15/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUFYTGVAIGSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2929724.png)







![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)



![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)